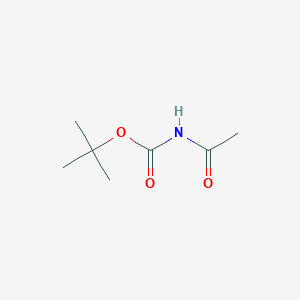

tert-Butyl acetylcarbamate

概要

説明

tert-Butyl carbamates are a class of organic compounds characterized by a tert-butoxycarbonyl (Boc) group attached to an amine via a carbamate linkage. These compounds are widely used in organic synthesis as protective groups for amines due to their stability under basic and nucleophilic conditions and ease of removal under acidic conditions. For this article, we focus on structurally related tert-butyl carbamates, highlighting their synthesis, properties, and applications based on available data.

準備方法

Synthetic Routes and Reaction Conditions: tert-Butyl acetylcarbamate can be synthesized through a reaction involving N-Boc-thioacetamide and various aminoesters in the presence of natural phosphate as a catalyst. The reaction proceeds with excellent yield, simple workup, and a benign environment . Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative, gives the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of natural phosphate as a catalyst is particularly advantageous due to its availability, stability, and non-toxic nature .

化学反応の分析

Types of Reactions: tert-Butyl acetylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or alcohols.

科学的研究の応用

Applications in Organic Synthesis

-

Protecting Group for Amines

- tert-Butyl acetylcarbamate is primarily used as a protecting group for amines. By forming a stable carbamate linkage, it prevents unwanted reactions at the amine site during multi-step syntheses. This allows chemists to manipulate other functional groups without affecting the protected amine.

-

Synthesis of Complex Molecules

- The compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its ability to stabilize reactive intermediates makes it invaluable in multi-step synthetic pathways.

-

Reagent for Carbonyl Compounds

- It is also utilized in the synthesis of carbonyl compounds, such as ketones and aldehydes, through reactions with acids or esters. This application is critical in generating building blocks for drug development.

Case Study 1: Synthesis of Antiviral Agents

A series of antiviral agents were synthesized using this compound as a protecting group for the amine functionalities involved in their structures. The stability of the protecting group allowed for successful multi-step synthesis without degradation or side reactions.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Antiviral A | 85% | Reflux in THF for 24 hours |

| Antiviral B | 90% | Room temperature with catalyst |

Case Study 2: Development of Anti-inflammatory Drugs

In another study, this compound was employed to synthesize anti-inflammatory compounds by selectively protecting amines during the reaction sequence. The use of this compound facilitated higher yields and purities of the final products.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Anti-inflammatory C | 78% | 120°C under nitrogen atmosphere |

| Anti-inflammatory D | 82% | Stirred at room temperature for 48 hours |

Safety Considerations

While this compound has low toxicity, standard laboratory safety protocols should be followed when handling it. Protective equipment such as gloves and goggles is recommended to prevent skin and eye irritation.

作用機序

The mechanism of action of tert-butyl acetylcarbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid, to regenerate the free amine .

類似化合物との比較

Structural Diversity and Functional Groups

The substituents on the carbamate nitrogen significantly influence reactivity and applications. Key examples include:

Key Observations :

- Polarity: Nitrile () and aminooxy () groups enhance polarity, improving solubility in polar solvents.

- Reactivity: The 3-oxopropyl group () enables ketone-based reactions (e.g., reductive amination), while the cyanomethyl group () participates in click chemistry.

- Hydrogen Bonding : tert-ButylN-Hydroxycarbamate exhibits strong N–H···O interactions (bond length: 2.17 Å, angle: 152°), stabilizing its crystalline structure.

Contrasts :

- Catalysts : Reductive amination in uses NaBH₄, while employs NaBH(OAc)₃ for milder conditions.

- Purification : Most derivatives require chromatography (e.g., hexane/ethyl acetate gradients).

Physical and Chemical Properties

Spectroscopic Data

- NMR: tert-Butyl (3-oxopropyl)carbamate: δ 9.79 (s, 1H, aldehyde), 1.45 (s, 9H, tert-butyl). tert-Butyl (cyanomethyl)carbamate: δ 4.86 (br. s, NH), 3.42–3.37 (m, CH₂CN).

Stability and Reactivity

生物活性

Tert-butyl acetylcarbamate (TBAC) is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with TBAC, supported by case studies and data tables.

Chemical Structure and Synthesis

TBAC, with the molecular formula , can be synthesized from N-Boc-thioacetamide using natural phosphates as catalysts. The synthesis involves a straightforward reaction that yields high purity and efficiency, making TBAC accessible for further biological studies .

The biological activity of TBAC is primarily linked to its role as an inhibitor in various enzymatic processes. Notably, it has been studied for its effects on:

- Acetylcholinesterase Inhibition : TBAC exhibits potential as an acetylcholinesterase inhibitor, which is crucial in the context of neurodegenerative diseases like Alzheimer's. By inhibiting this enzyme, TBAC may increase acetylcholine levels in the synaptic cleft, potentially enhancing cognitive function .

- Anti-inflammatory Effects : Studies have indicated that TBAC may reduce the production of pro-inflammatory cytokines such as TNF-α in astrocyte cultures exposed to amyloid-beta (Aβ) peptides. This suggests a protective effect against neuroinflammation, a key factor in Alzheimer's disease progression .

Case Studies

- In Vitro Studies on Astrocytes : Research demonstrated that TBAC reduced astrocyte death induced by Aβ1-42 by approximately 20%, indicating its protective role against neurotoxic agents. The reduction in TNF-α levels further supports its anti-inflammatory properties .

- In Vivo Models : Although in vitro results were promising, in vivo studies showed limited efficacy compared to established treatments like galantamine. This discrepancy highlights the importance of bioavailability and the need for further optimization of TBAC formulations for effective brain penetration .

Data Table: Summary of Biological Activities

Crystal Structure Analysis

The crystal structure of TBAC has been analyzed using X-ray diffraction techniques, revealing strong N-H⋯O hydrogen bonds that contribute to its stability. The Hirshfeld surface analysis indicates that intermolecular interactions primarily involve hydrogen bonding and van der Waals forces, which are essential for understanding its solid-state properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl acetylcarbamate, and how can researchers optimize reaction conditions?

- Methodological Answer : this compound is typically synthesized via carbamate protection strategies. A widely used method involves reacting tert-butylamine with acetyl chloride or chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example, tert-butyl carbamate derivatives often employ Boc (tert-butoxycarbonyl) protection, where di-tert-butyl dicarbonate (Boc₂O) is used to introduce the carbamate group . Optimization may include adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios to maximize yield and purity. Monitoring via TLC or HPLC is critical to track reaction progress .

Q. How can researchers characterize this compound’s structural and electronic properties?

- Methodological Answer : Structural characterization relies on NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbamate carbonyl (δ ~155–160 ppm in ¹³C NMR). X-ray crystallography resolves stereochemical details, such as hydrogen-bonding patterns in the crystal lattice, which influence stability . Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions), while FTIR identifies key functional groups (N–H stretch: ~3350 cm⁻¹; C=O: ~1700 cm⁻¹) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions, which can hydrolyze the carbamate group. Long-term storage recommendations include airtight containers under inert gas (N₂ or Ar) at –20°C. Stability studies using accelerated degradation tests (e.g., 40°C/75% relative humidity) coupled with HPLC purity analysis are advised to assess shelf life. Decomposition products, such as tert-butylamine or CO₂, should be monitored .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for this compound analogs?

- Methodological Answer : Discrepancies often arise from impurities, solvent effects, or instrumentation variability. Researchers should:

- Compare batch-to-batch reproducibility using standardized protocols.

- Re-examine spectral data with 2D NMR techniques (e.g., COSY, HSQC) to confirm assignments.

- Perform control experiments to isolate intermediates or byproducts (e.g., column chromatography or recrystallization).

- Cross-reference with high-quality databases like NIST or PubChem for validated spectral libraries .

Q. How does this compound function as a protecting group in peptide synthesis, and what are its limitations?

- Methodological Answer : The tert-butyl carbamate (Boc) group protects amines during solid-phase peptide synthesis. Its advantages include stability under basic conditions and ease of removal with trifluoroacetic acid (TFA). However, steric hindrance from the bulky tert-butyl group can slow coupling reactions. To mitigate this, optimize coupling agents (e.g., HBTU or DIC) and use microwave-assisted synthesis to enhance reaction rates. Boc deprotection kinetics should be monitored via real-time FTIR or HPLC-MS .

Q. What toxicological considerations are critical when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, structurally similar carbamates exhibit acute toxicity (e.g., respiratory or dermal irritation). Follow OSHA/NIOSH guidelines :

- Use P95 respirators and nitrile gloves during synthesis.

- Conduct AMES tests or in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) to assess mutagenic potential.

- Store waste in labeled containers for incineration, avoiding aqueous disposal due to hydrolysis risks .

特性

IUPAC Name |

tert-butyl N-acetylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(9)8-6(10)11-7(2,3)4/h1-4H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPPVCVLOXKYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462570 | |

| Record name | tert-Butyl acetylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120157-98-4 | |

| Record name | 1,1-Dimethylethyl N-acetylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl acetylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。